Home > Products > Screening Compounds P50056 > Tofacitinib impurity 3
Tofacitinib impurity 3 -

Tofacitinib impurity 3

Catalog Number: EVT-13173183
CAS Number:
Molecular Formula: C13H19N5
Molecular Weight: 245.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tofacitinib impurity 3 is a significant compound in the realm of pharmaceutical chemistry, particularly within the context of tofacitinib, a Janus kinase inhibitor used primarily for treating autoimmune diseases. This impurity is recognized for its potential impact on the quality and efficacy of tofacitinib formulations. Understanding its synthesis, molecular structure, chemical properties, and applications is crucial for ensuring drug safety and effectiveness.

Classification

Tofacitinib impurity 3 falls under the category of pharmaceutical impurities. It is specifically classified as a chemical byproduct that may arise during the synthesis of tofacitinib or its derivatives. Its structural characteristics and formation pathways categorize it within organic compounds related to piperidine and pyrimidine derivatives.

Synthesis Analysis

Methods

The synthesis of tofacitinib impurity 3 involves several steps that utilize various reagents and conditions. A common method includes the reaction of N-methyl-N-((3R, 4R)-4-methylpiperidine-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine dihydrochloride with methyl 3-chloro-3-oxopropanoate in an organic solvent, followed by further reactions involving alkaline reagents .

Technical Details

  1. Initial Reaction: The starting material is dissolved in a first organic solvent and reacted with an acid-binding agent.
  2. Formation of Intermediate: The reaction yields an intermediate compound which is then dissolved in a second organic solvent.
  3. pH Adjustment: The pH is adjusted using an alkaline reagent to facilitate the formation of tofacitinib impurity 3.
  4. Purification: The final product undergoes purification steps including lyophilization and solvent extraction.

This method emphasizes high yield and purity, making it suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure

Tofacitinib impurity 3 has a complex molecular structure characterized by multiple functional groups including piperidine and pyrimidine rings. The specific structural formula can be denoted as:

C15H19N5O3\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}_3

This indicates a molecular weight of approximately 331.37 g/mol .

Data

  • Molecular Formula: C15H19N5O3
  • Molecular Weight: 331.37 g/mol
  • Structural Features: Contains a piperidine ring and a pyrimidine core which are crucial for its biological activity.
Chemical Reactions Analysis

Tofacitinib impurity 3 can undergo various chemical reactions:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide.
  2. Reduction: This process adds hydrogen or removes oxygen, typically using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Involves replacing one functional group with another, potentially altering its biological activity.

These reactions are essential for modifying the compound for specific applications or studying its behavior in biological systems.

Mechanism of Action

The mechanism of action for tofacitinib impurity 3 is closely related to that of its parent compound, tofacitinib, which inhibits Janus kinases (JAKs). By interfering with JAK signaling pathways, it modulates immune responses and inflammatory processes. While specific data on the impurity's mechanism is limited, it can be inferred that impurities may alter pharmacokinetics or pharmacodynamics when present in formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 190 °C (decomposition) .
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide.

Chemical Properties

These properties are crucial for determining how the compound behaves in pharmaceutical formulations and storage conditions.

Applications

Tofacitinib impurity 3 serves several scientific purposes:

  • Quality Control: Used as a reference substance in the analysis of tofacitinib formulations to ensure consistency and safety.
  • Research Tool: Facilitates studies on impurities' effects on drug efficacy and safety profiles.
  • Regulatory Compliance: Helps meet stringent pharmaceutical regulations regarding impurity levels in drug products.

Understanding this compound's characteristics aids in maintaining high standards in drug development and patient safety.

Introduction to Tofacitinib Impurity 3 in Pharmaceutical Research

Role of Process-Related Impurities in Janus Kinase Inhibitor Development

Process-related impurities in Janus kinase (JAK) inhibitors represent critical quality attributes that directly impact drug efficacy and safety profiles. During tofacitinib citrate synthesis – a first-generation JAK inhibitor used for autoimmune disorders – several stereochemical and synthetic impurities emerge that require stringent control. Among these, Tofacitinib Impurity 3 (chemically identified as (3S,4S)-3-((4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile) stands out as a structurally significant diastereomeric impurity. Its formation originates primarily from residual chiral intermediates or stereochemical inversions during the piperidine ring formation and subsequent cyanoacetylation reactions [4] [8]. Regulatory agencies mandate strict limits (typically ≤0.15%) for such impurities due to their potential pharmacological activity, necessitating advanced analytical control strategies throughout the manufacturing process [7].

Regulatory Significance of Impurity Profiling in Tofacitinib Citrate Formulations

The International Council for Harmonisation (ICH) Q3A/B guidelines classify Tofacitinib Impurity 3 as a "qualified impurity" requiring identification thresholds ≥0.10% and specification limits based on rigorous toxicological assessments. As a stereoisomeric impurity with confirmed biological activity, its presence above threshold levels could necessitate additional safety studies, impacting regulatory submissions for tofacitinib citrate formulations. The absence of pharmacopeial monographs for tofacitinib until recently has intensified regulatory scrutiny, with agencies emphasizing comprehensive impurity profiles covering all diastereomers and synthetic by-products [7]. Current analytical methods developed under United States Pharmacopeia (USP) emerging standards programs specifically include system suitability criteria to resolve Impurity 3 from the active pharmaceutical ingredient (API) and other related substances, underscoring its regulatory significance [7].

Structural and Functional Implications of Impurity 3 in JAK Inhibitor Pharmacodynamics

Tofacitinib Impurity 3 exhibits a (3S,4S) stereochemistry at the piperidine ring, contrasting with the therapeutically active (3R,4R) configuration of tofacitinib. This inversion drastically reduces JAK binding affinity – studies indicate Impurity 3 demonstrates >30-fold weaker inhibition of JAK3 (IC₅₀ ≈ 30 nM) compared to the API [8]. Molecular docking analyses reveal that the inverted stereochemistry disrupts key hydrogen bonding with Glu⁹⁰³ and Asp⁹⁶⁷ residues in JAK3's ATP-binding pocket while altering hydrophobic interactions with Leu⁹⁰⁵ and Leu⁹⁵⁶. These structural perturbations explain its diminished immunosuppressive activity observed in in vitro T-cell proliferation assays [8]. Despite reduced potency, its presence necessitates control due to potential unknown synergistic or antagonistic effects when coexisting with the API in pharmaceutical formulations.

Properties

Product Name

Tofacitinib impurity 3

IUPAC Name

(3R,4R)-N,4-dimethyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C13H19N5/c1-9-4-6-18(7-11(9)14-2)13-10-3-5-15-12(10)16-8-17-13/h3,5,8-9,11,14H,4,6-7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1

InChI Key

MZLXAYQSECRJPN-KOLCDFICSA-N

Canonical SMILES

CC1CCN(CC1NC)C2=NC=NC3=C2C=CN3

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)C2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.